![molecular formula C151H226N40O45S3 B1139630 降钙素(人) CAS No. 21215-62-3](/img/new.no-structure.jpg)
降钙素(人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
人降钙素是一种由 32 个氨基酸组成的肽类激素。它由人体甲状腺的滤泡旁细胞(也称为 C 细胞)分泌。人降钙素的主要功能是通过降低血钙水平来调节血钙水平。 它通过抑制骨骼中破骨细胞的活性来实现这一点,从而减少钙离子释放到血液中 .
科学研究应用
Clinical Applications
1. Osteoporosis Treatment
Calcitonin has been widely used in the management of postmenopausal osteoporosis. It helps to reduce bone resorption by inhibiting osteoclast activity, which is crucial for maintaining bone density. Studies have shown that both subcutaneous and nasal formulations of calcitonin can significantly increase bone mineral density and potentially reduce fracture risk in osteoporotic patients .
2. Paget's Disease
Calcitonin is utilized in treating Paget's disease, a condition characterized by abnormal bone remodeling. The hormone aids in regulating osteoclast activity, thereby helping to manage symptoms and reduce complications associated with this disease .
3. Hypercalcemia
Calcitonin is effective in treating hypercalcemia, particularly that associated with malignancies. By lowering serum calcium levels, calcitonin provides a therapeutic approach to manage this condition, especially in acute settings .
4. Osteogenesis Imperfecta
In patients with osteogenesis imperfecta, calcitonin has shown promise in improving bone density and reducing fracture rates. Its ability to modulate bone remodeling makes it a candidate for managing this genetic disorder .
Emerging Research Insights
Recent studies have expanded our understanding of calcitonin's role beyond traditional applications:
- Novel Delivery Systems: Research is ongoing to develop improved delivery methods for calcitonin, including oral formulations and new peptide delivery systems to enhance bioavailability and therapeutic efficacy .
- Calcitonin Analogues: The development of isoform-specific analogues aims to enhance receptor sensitivity and improve therapeutic outcomes without inducing receptor downregulation .
- Role in Cancer: There is growing interest in investigating calcitonin's potential role as a biomarker for medullary thyroid carcinoma. Elevated serum levels of calcitonin are often indicative of this malignancy, making it a valuable tool for diagnosis and monitoring treatment response .
Case Study 1: Osteoporosis Management
A clinical trial involving postmenopausal women demonstrated that nasal calcitonin significantly increased bone mineral density over a 12-month period compared to placebo controls. Patients reported fewer fractures during the study period, highlighting the efficacy of calcitonin in osteoporosis management.
Case Study 2: Paget's Disease
In a cohort study of patients with Paget's disease treated with subcutaneous calcitonin, researchers observed marked reductions in serum alkaline phosphatase levels—a marker of bone turnover—indicating effective management of the disease.
作用机制
人降钙素通过与破骨细胞上的降钙素受体结合发挥作用,破骨细胞是负责骨骼重吸收的细胞。这种结合抑制破骨细胞活性,减少骨骼分解和钙离子释放到血液中。 破骨细胞的抑制是通过环腺苷酸 (cAMP) 依赖性机制和细胞内钙信号传导介导的 .
准备方法
合成路线及反应条件: 人降钙素可以使用固相肽合成 (SPPS) 法合成。这种方法涉及将氨基酸依次添加到固定在固体树脂上的不断生长的肽链上。该过程包括以下步骤:
偶联: 每个氨基酸使用偶联试剂(如二环己基碳二酰亚胺 (DCC) 或苯并三氮唑-1-氧基三(二甲氨基)磷鎓六氟磷酸盐 (BOP))偶联到不断生长的链上。
脱保护: 使用三氟乙酸 (TFA) 去除氨基酸上的保护基团。
裂解: 使用裂解试剂(如氢氟酸 (HF))将完成的肽从树脂上裂解下来。
工业生产方法: 在工业环境中,人降钙素使用重组 DNA 技术生产。这涉及将编码降钙素的基因插入合适的表达系统中,例如大肠杆菌或酵母菌。 然后使用高性能液相色谱 (HPLC) 等技术纯化表达的肽,以达到所需的纯度 .
化学反应分析
反应类型: 人降钙素主要经历肽键形成和裂解反应。由于其肽的性质,它通常不参与氧化、还原或取代反应。
常用试剂和条件:
偶联试剂: 二环己基碳二酰亚胺 (DCC)、苯并三氮唑-1-氧基三(二甲氨基)磷鎓六氟磷酸盐 (BOP)。
脱保护试剂: 三氟乙酸 (TFA)。
裂解试剂: 氢氟酸 (HF)。
主要产物: 这些反应的主要产物是人降钙素肽本身,它被用于各种治疗应用 .
相似化合物的比较
人降钙素与其他肽类激素(如鲑鱼降钙素、α-降钙素基因相关肽 (αCGRP) 和 β-降钙素基因相关肽 (βCGRP))相似。人降钙素在其特定的氨基酸序列及其在人体中的生理作用方面是独一无二的。 例如,鲑鱼降钙素具有不同的氨基酸序列,在生物测定中更有效 .
类似化合物:
- 鲑鱼降钙素
- α-降钙素基因相关肽 (αCGRP)
- β-降钙素基因相关肽 (βCGRP)
- 胰淀素
- 肾上腺髓质素
- 肾上腺髓质素 2 (中间素)
属性
CAS 编号 |
21215-62-3 |
---|---|
分子式 |
C151H226N40O45S3 |
分子量 |
3417.9 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123?/m0/s1 |
InChI 键 |
LDVRMNJZLWXJPL-GXQFRRLTSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]8CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N8)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。